(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazinane derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, a methoxyphenyl group, and a thiazinane ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves a multi-step process. One common method includes the condensation of 4-fluoroaniline with benzaldehyde to form an imine intermediate. This intermediate is then reacted with 4-methoxyphenyl isothiocyanate to form the thiazinane ring. The final step involves the cyclization of the intermediate to form the desired compound under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored and controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-3-benzyl-2-[(4-bromophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
Uniqueness
The uniqueness of (2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C25H22FN3O3S |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
3-benzyl-2-(4-fluorophenyl)imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C25H22FN3O3S/c1-32-21-13-11-19(12-14-21)27-24(31)22-15-23(30)29(16-17-5-3-2-4-6-17)25(33-22)28-20-9-7-18(26)8-10-20/h2-14,22H,15-16H2,1H3,(H,27,31) |
InChI Key |
JTYXQPPRETTWAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)F)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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